molecular formula C12H17N5O3S B14940679 Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

Cat. No.: B14940679
M. Wt: 311.36 g/mol
InChI Key: SVJIBQWCAMGSTJ-YWEYNIOJSA-N
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Description

Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing groups on the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N5O3S

Molecular Weight

311.36 g/mol

IUPAC Name

methyl (2Z)-2-[(2E)-4-oxo-2-[(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)imino]-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C12H17N5O3S/c1-7(2)17-5-13-11(14-6-17)16-12-15-10(19)8(21-12)4-9(18)20-3/h4,7H,5-6H2,1-3H3,(H2,13,14,15,16,19)/b8-4-

InChI Key

SVJIBQWCAMGSTJ-YWEYNIOJSA-N

Isomeric SMILES

CC(C)N1CNC(=NC1)/N=C/2\NC(=O)/C(=C/C(=O)OC)/S2

Canonical SMILES

CC(C)N1CNC(=NC1)N=C2NC(=O)C(=CC(=O)OC)S2

Origin of Product

United States

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